molecular formula C22H20N4O4 B603960 N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120290-15-4

N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603960
CAS No.: 1120290-15-4
M. Wt: 404.4g/mol
InChI Key: UYIWBNGABVIQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran moiety, a quinazoline core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-ylcarbonyl chloride, which is then reacted with methylamine to form the intermediate. This intermediate undergoes further reactions with 3-aminopropylamine and 4-hydroxyquinazoline-2-carboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of catalysts and solvents is also optimized to ensure efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The benzofuran and quinazoline moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-methoxyquinazoline-2-carboxamide
  • N-{3-[(1-benzofuran-2-ylcarbonyl)(methyl)amino]propyl}-4-chloroquinazoline-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1120290-15-4

Molecular Formula

C22H20N4O4

Molecular Weight

404.4g/mol

IUPAC Name

N-[3-[1-benzofuran-2-carbonyl(methyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-26(22(29)18-13-14-7-2-5-10-17(14)30-18)12-6-11-23-21(28)19-24-16-9-4-3-8-15(16)20(27)25-19/h2-5,7-10,13H,6,11-12H2,1H3,(H,23,28)(H,24,25,27)

InChI Key

UYIWBNGABVIQMI-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.